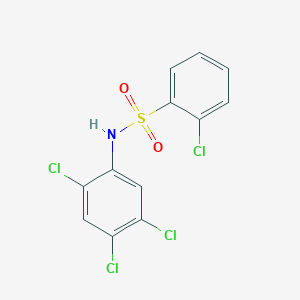![molecular formula C19H16N2O3 B11102745 2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione](/img/structure/B11102745.png)
2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler structure with similar biological activities.
Indole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2-(2-METHYLPROPYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE is unique due to its complex structure, which provides a diverse range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
InChI |
InChI=1S/C19H16N2O3/c1-10(2)9-21-19(24)14-8-7-13-15(16(14)20-21)18(23)12-6-4-3-5-11(12)17(13)22/h3-8,10,20H,9H2,1-2H3 |
InChI Key |
SBWFUVLEPGWLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11102663.png)
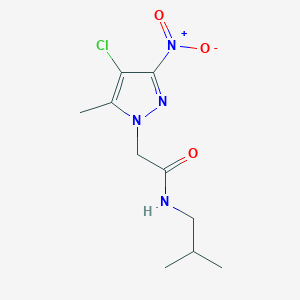
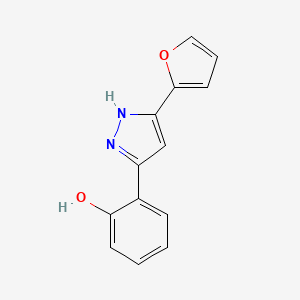
![2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11102676.png)
![N'-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11102685.png)
![1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11102690.png)
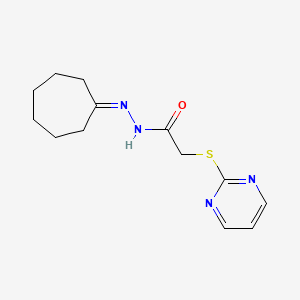
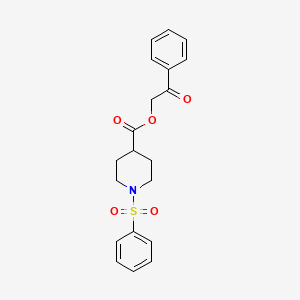
![3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide](/img/structure/B11102707.png)
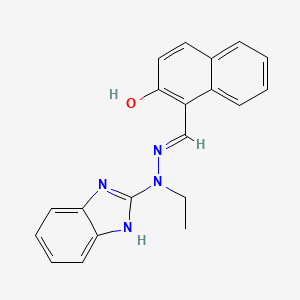
![N-(1,7-Diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-9-YL)-N-[(E)-1-(4-methoxyphenyl)methylidene]amine](/img/structure/B11102730.png)
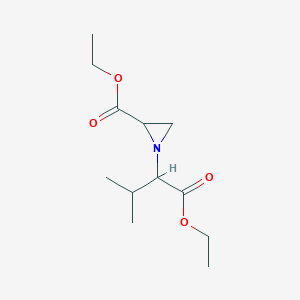
![Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-](/img/structure/B11102737.png)
